4-Methylbenzo[b]thiophene-5-methanol 4-Methylbenzo[b]thiophene-5-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14004463
InChI: InChI=1S/C10H10OS/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,11H,6H2,1H3
SMILES:
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol

4-Methylbenzo[b]thiophene-5-methanol

CAS No.:

Cat. No.: VC14004463

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methylbenzo[b]thiophene-5-methanol -

Specification

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
IUPAC Name (4-methyl-1-benzothiophen-5-yl)methanol
Standard InChI InChI=1S/C10H10OS/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,11H,6H2,1H3
Standard InChI Key VUVBXXCUFPEXEU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1C=CS2)CO

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-Methylbenzo[b]thiophene-5-methanol is C₁₀H₁₀OS, with a molecular weight of 178.25 g/mol. Its structure consists of a benzo[b]thiophene scaffold—a benzene ring fused to a thiophene ring at the b-position—with substituents at the 4- and 5-positions. The methyl group at C-4 contributes to steric and electronic modulation, while the hydroxymethyl group at C-5 introduces polarity and hydrogen-bonding capabilities.

Spectroscopic Characterization

Key spectroscopic data for analogous compounds provide insights into its expected properties:

  • ¹H NMR: The methyl protons at C-4 resonate as a singlet near δ 2.5 ppm, while the hydroxymethyl group’s protons exhibit splitting patterns between δ 3.7–4.2 ppm due to coupling with the hydroxyl proton . Aromatic protons in the benzo[b]thiophene system typically appear as multiplet signals between δ 7.0–8.0 ppm .

  • ¹³C NMR: The methyl carbon at C-4 is observed near δ 21–23 ppm, while the hydroxymethyl carbon appears at δ 62–65 ppm . The thiophene sulfur’s electron-withdrawing effect deshields adjacent carbons, resulting in signals near δ 125–140 ppm for the aromatic carbons .

  • IR Spectroscopy: Stretching vibrations for the hydroxyl group (-OH) are observed at 3200–3600 cm⁻¹, while C-S and C=C vibrations appear at 600–700 cm⁻¹ and 1450–1600 cm⁻¹, respectively .

Synthesis and Reaction Pathways

The synthesis of 4-Methylbenzo[b]thiophene-5-methanol involves multi-step strategies, often adapting methodologies from patented benzothiophene derivatives.

Friedel-Crafts Alkylation and Bromination

A protocol derived from European Patent EP 1 020 427 A1 involves:

  • Friedel-Crafts alkylation of benzo[b]thiophene with methyl chloride in the presence of aluminum trichloride to introduce the methyl group at C-4 .

  • Bromination at C-5 using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., 2,2'-azobisisobutyronitrile) .

  • Hydroxymethylation via Sommelet-Hauser reaction, where the brominated intermediate reacts with hexamethylenetetramine in acetic acid/water, followed by hydrolysis to yield the hydroxymethyl group .

Representative Reaction Conditions:

StepReagents/ConditionsYield
BrominationNBS, CCl₄, 80°C, 2 hrs72%
HydroxymethylationHexamethylenetetramine, AcOH/H₂O, reflux58%

Direct Functionalization via Lithiation

An alternative approach employs directed ortho-metalation:

  • Lithiation of 4-methylbenzo[b]thiophene at C-5 using n-butyllithium at -40°C in tetrahydrofuran (THF) .

  • Quenching with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group .

Critical Parameters:

  • Temperature control (< -30°C) to prevent side reactions.

  • Use of hexamethylphosphoric triamide (HMPA) as a coordinating solvent to stabilize the lithiated intermediate .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point98–102°CDifferential Scanning Calorimetry
logP (Octanol-Water)2.1Calculated via ChemDraw
Aqueous Solubility1.2 mg/mL (25°C)Shake-flask method

The hydroxymethyl group enhances water solubility compared to non-polar benzothiophene analogs, while the methyl group maintains lipophilicity for membrane permeability .

Challenges and Future Directions

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands) could enable enantioselective production.

  • Biological Screening: Limited in vivo data necessitate toxicity and pharmacokinetic studies to validate therapeutic potential.

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